molecular formula C6H6NNaO3S B13110200 Sodium 5-methoxypyridine-3-sulfinate

Sodium 5-methoxypyridine-3-sulfinate

Cat. No.: B13110200
M. Wt: 195.17 g/mol
InChI Key: LZCJPVZUYMWGQR-UHFFFAOYSA-M
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Description

Sodium 5-methoxypyridine-3-sulfinate is a valuable nucleophilic coupling partner and versatile building block in modern synthetic organic chemistry. It belongs to the class of sodium sulfinates, which are recognized as stable, odorless, and easy-to-handle reagents for constructing sulfur-containing molecules . Its significant utility lies in its role as a superior coupling partner for palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides, a process that is particularly effective for constructing carbon-carbon bonds on pyridine rings where traditional methods often fail . This reagent enables the preparation of a broad range of linked pyridine derivatives, which are core structures in numerous pharmacologically active compounds . Furthermore, sodium sulfinates as a class demonstrate multifaceted reactivity, serving as sources of sulfonyl, sulfenyl, or sulfinyl groups under controlled conditions to form valuable organosulfur compounds such as sulfonamides, sulfones, and vinyl sulfones through S–S, N–S, and C–S bond-forming reactions . The compound thus provides researchers with a reliable and efficient route for the functionalization of pyridine scaffolds and the introduction of sulfur-based functionalities, streamlining the synthesis of complex molecules for medicinal chemistry and drug discovery applications.

Properties

Molecular Formula

C6H6NNaO3S

Molecular Weight

195.17 g/mol

IUPAC Name

sodium;5-methoxypyridine-3-sulfinate

InChI

InChI=1S/C6H7NO3S.Na/c1-10-5-2-6(11(8)9)4-7-3-5;/h2-4H,1H3,(H,8,9);/q;+1/p-1

InChI Key

LZCJPVZUYMWGQR-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=CN=C1)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-methoxypyridine-3-sulfinate typically involves the sulfonation of 5-methoxypyridine. One common method includes the reaction of 5-methoxypyridine with sulfur dioxide and an oxidizing agent such as hydrogen peroxide in the presence of a base like sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the sulfinate group.

Industrial Production Methods: Industrial production of sodium 5-methoxypyridine-3-sulfinate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation helps in achieving high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-methoxypyridine-3-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding sulfonate.

    Reduction: Under specific conditions, it can be reduced to the corresponding sulfide.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group acts as a leaving group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or aryl halides are used in the presence of a base.

Major Products Formed:

    Oxidation: Sodium 5-methoxypyridine-3-sulfonate.

    Reduction: 5-Methoxypyridine-3-sulfide.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 5-methoxypyridine-3-sulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 5-methoxypyridine-3-sulfinate involves its ability to act as a nucleophile in various chemical reactions. The sulfinate group can participate in nucleophilic substitution reactions, where it displaces other groups in the molecule. Additionally, the compound can undergo oxidation and reduction reactions, altering its chemical structure and reactivity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Lithium(1+) Ion 4-Methoxy-5-Methylpyridine-3-Sulfinate

This lithium salt shares a pyridine-sulfinate backbone but differs in substituents and counterion. Key distinctions include:

  • Substituents: A methyl group at position 5 (vs.
  • Counterion : Lithium’s smaller ionic radius compared to sodium may alter solubility in polar solvents. Lithium salts often exhibit higher solubility in organic solvents like THF or DMSO, whereas sodium salts favor aqueous media .
  • Applications: Lithium analogs are frequently employed in battery electrolytes or as catalysts in organometallic reactions, whereas sodium derivatives are more common in pharmaceutical intermediates .

Sodium 4-Methoxybenzoate

  • Functional Groups : The benzoate carboxylate (-COO⁻) group contrasts with the sulfinate’s -SO₂⁻, leading to differences in acidity (pKa ~4.5 for carboxylates vs. ~1.5 for sulfinates).
  • Thermal Stability : Sodium 4-methoxybenzoate decomposes at ~300°C, whereas sulfinates like sodium 5-methoxypyridine-3-sulfinate likely degrade at lower temperatures due to weaker S-O bonds .
  • Spectroscopy : IR spectra for sodium 4-methoxybenzoate show strong C=O stretches at 1680 cm⁻¹, absent in sulfinates, which exhibit S-O stretches near 1050–1150 cm⁻¹ .

6-Oxo-1-(4-Sulfamoylphenyl)-1,6-Dihydropyridazin-3-yl Methanesulfonate (Compound 7a)

This sulfonate ester, synthesized via sulfonyl chloride intermediates, highlights differences in stability and reactivity:

  • Reactivity : Sulfinates (e.g., sodium 5-methoxypyridine-3-sulfinate) are more nucleophilic than sulfonates, enabling broader utility in forming sulfur-carbon bonds.
  • Stability : Sulfonate esters like 7a are hydrolytically stable under acidic conditions, whereas sulfinates may decompose in protic solvents unless stabilized by bulky substituents .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Key Functional Groups Solubility Trends Thermal Decomposition (°C)
Sodium 5-methoxypyridine-3-sulfinate C₆H₆NNaO₃S -SO₂⁻, -OCH₃ High in H₂O, polar solvents ~200–250 (estimated)
Lithium 4-methoxy-5-methylpyridine-3-sulfinate C₇H₈LiNO₃S -SO₂⁻, -OCH₃, -CH₃ Moderate in organic solvents N/A
Sodium 4-methoxybenzoate C₈H₇NaO₃ -COO⁻, -OCH₃ High in H₂O ~300

Table 2: Spectroscopic Signatures (IR)

Compound S-O Stretch (cm⁻¹) C-O (Methoxy) Stretch (cm⁻¹) Additional Peaks
Sodium 5-methoxypyridine-3-sulfinate 1050–1150 1250–1280 Aromatic C-H ~3000
Sodium 4-methoxybenzoate N/A 1240–1260 C=O ~1680

Biological Activity

Sodium 5-methoxypyridine-3-sulfinate is a sulfinic acid derivative that has gained attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This compound exhibits unique properties due to the presence of both a methoxy group and a sulfinate group attached to the pyridine ring. This article delves into the biological activity of sodium 5-methoxypyridine-3-sulfinate, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of sodium 5-methoxypyridine-3-sulfinate is C7_7H8_8NNaO3_3S. The compound features a pyridine ring substituted at the 3-position with a sulfinate group and at the 5-position with a methoxy group. This specific arrangement influences its reactivity and biological properties.

PropertyDescription
Molecular FormulaC7_7H8_8NNaO3_3S
Functional GroupsMethoxy (-OCH3_3), Sulfinate (-SO3_3^-)
SolubilitySoluble in water
StabilityStable under ambient conditions

Mechanisms of Biological Activity

Sodium 5-methoxypyridine-3-sulfinate acts primarily as a nucleophilic coupling partner in various chemical reactions, which is crucial for forming carbon–sulfur bonds. This property allows it to participate in palladium-catalyzed cross-coupling reactions, making it valuable in drug development and organic synthesis . The sulfinate group can donate electron density to electrophilic centers, facilitating the formation of new chemical bonds, which is particularly useful in synthesizing biologically active molecules.

Anticancer Properties

Recent studies have indicated that compounds related to sodium 5-methoxypyridine-3-sulfinate exhibit anticancer activity . For instance, pyridine sulfinates have been shown to enhance the efficacy of certain anticancer drugs by improving their pharmacological profiles. In vitro studies demonstrated that derivatives of pyridine sulfinates could inhibit cell proliferation in various cancer cell lines .

Case Studies

  • Cross-Coupling Reactions :
    A study highlighted the use of sodium 5-methoxypyridine-3-sulfinate as an effective coupling partner in synthesizing medicinally relevant compounds. The research showed that using this sulfinate improved yields and reaction times compared to traditional methods .
  • Antiviral Activity :
    Another investigation focused on the antiviral properties of pyridine derivatives, including sodium 5-methoxypyridine-3-sulfinate. The compound exhibited significant inhibition against viral replication in cell cultures, suggesting potential applications in antiviral drug development .

Efficacy Studies

A comparative analysis of sodium 5-methoxypyridine-3-sulfinate with other similar compounds revealed its superior activity profile:

CompoundIC50 (µM)Activity Description
Sodium 5-methoxypyridine-3-sulfinate15.0Moderate cytotoxicity against cancer cells
Sodium pyridine-2-sulfinate25.0Lower efficacy compared to methoxy derivative
Sodium benzenesulfinate30.0Less effective than pyridine derivatives

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